Cas no 4543-62-8 ((Aminocarbonyl)\u200bazanyl Carbamic Acid Ester)

(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester structure
4543-62-8 structure
Product name:(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester
CAS No:4543-62-8
MF:C2H5N3O3
Molecular Weight:119.0794
CID:929908
PubChem ID:145754

(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester 化学的及び物理的性質

名前と識別子

    • carbamoyloxyurea
    • (carbamoylamino) carbamate
    • 1-(Carbamoyloxy)urea
    • urea, N-[(aminocarbonyl)oxy]-
    • Hydroxylamine, N,O-dicarbamoyl-
    • ((Aminocarbonyl)oxy)urea
    • SCHEMBL346554
    • 4543-62-8
    • urea-urethane
    • SQ 10726
    • DTXSID40196512
    • O-Carbamoylhydroxyurea
    • N-(Carbamoyloxy)urea
    • BRN 1858712
    • Urea, ((aminocarbonyl)oxy)-
    • (Aminocarbonyl)?azanyl Carbamic Acid Ester
    • (Aminocarbonyl)\u200bazanyl Carbamic Acid Ester
    • インチ: InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6)
    • InChIKey: XCGWUIXOGKKOEY-UHFFFAOYSA-N
    • SMILES: C(=O)(N)NOC(=O)N

計算された属性

  • 精确分子量: 119.03315
  • 同位素质量: 119.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 111
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 6
  • Surface Charge: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 107Ų

じっけんとくせい

  • 密度みつど: 1.52
  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • Refractive Index: 1.519
  • PSA: 107.44

(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A454360-500mg
(Aminocarbonyl)​azanyl Carbamic Acid Ester
4543-62-8
500mg
$ 800.00 2023-09-09
TRC
A454360-250mg
(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester
4543-62-8
250mg
$ 563.00 2023-04-19
TRC
A454360-50mg
(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester
4543-62-8
50mg
$ 133.00 2023-04-19

(Aminocarbonyl)\u200bazanyl Carbamic Acid Ester 関連文献

(Aminocarbonyl)\u200bazanyl Carbamic Acid Esterに関する追加情報

Introduction to Carbamoyloxyurea (CAS No. 4543-62-8) in Modern Chemical Research

Carbamoyloxyurea, a compound with the chemical identifier CAS No. 4543-62-8, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural properties and potential applications. This compound, characterized by its carbamoyloxyurea functional group, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique molecular architecture makes it a valuable candidate for exploring novel therapeutic strategies and enhancing our understanding of biochemical pathways.

The carbamoyloxyurea moiety is known for its ability to participate in multiple chemical reactions, including condensation, hydrolysis, and alkylation, which are pivotal in the development of complex organic molecules. This reactivity has positioned carbamoyloxyurea as a key building block in medicinal chemistry, particularly in the design of inhibitors and modulators for enzymes involved in metabolic and signaling pathways. Recent studies have highlighted its role in synthesizing derivatives that exhibit potent pharmacological activities.

In the realm of academic research, carbamoyloxyurea has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop novel compounds that target specific biological processes. For instance, derivatives of carbamoyloxyurea have shown promise in inhibiting kinases and proteases, which are often implicated in diseases such as cancer and inflammation. The ability of these derivatives to modulate enzyme activity with high specificity makes them attractive candidates for further development into therapeutic agents.

The synthesis of carbamoyloxyurea-based compounds has also been refined through advanced methodologies, including solid-phase synthesis and flow chemistry, which enhance efficiency and scalability. These techniques have enabled the rapid production of libraries of derivatives for high-throughput screening, accelerating the discovery process. Moreover, computational modeling and molecular dynamics simulations have been employed to predict the binding interactions between carbamoyloxyurea derivatives and their target proteins, providing insights into their mechanism of action.

One particularly intriguing aspect of carbamoyloxyurea is its role in developing environmentally friendly chemical processes. The compound's stability under various conditions allows it to be used as a safe and effective reagent in green chemistry initiatives. For example, researchers have utilized carbamoyloxyurea derivatives in catalytic systems that minimize waste and energy consumption, aligning with global efforts to promote sustainable practices.

The pharmacological profile of carbamoyloxyurea has also been explored in preclinical studies, where its derivatives have demonstrated significant therapeutic potential. These studies have revealed that certain modifications to the core structure can enhance bioavailability and reduce toxicity, paving the way for clinical trials. The compound's ability to interact with biological targets at the molecular level underscores its importance as a scaffold for drug development.

Furthermore, the interdisciplinary nature of carbamoyloxyurea research has fostered collaborations between chemists, biologists, and pharmacologists. Such collaborations have led to innovative approaches in understanding disease mechanisms and developing targeted therapies. The integration of cutting-edge technologies like CRISPR-Cas9 gene editing and next-generation sequencing has provided a deeper insight into how carbamoyloxyurea-based compounds can be tailored to specific therapeutic needs.

The future prospects of carbamoyloxyurea are promising, with ongoing research aiming to uncover new applications and optimize existing ones. As our understanding of biochemical pathways continues to evolve, so too will the potential uses of this versatile compound. Whether it is through developing novel drugs or advancing synthetic methodologies, carbamoyloxyurea is poised to remain at the forefront of chemical biology research.

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